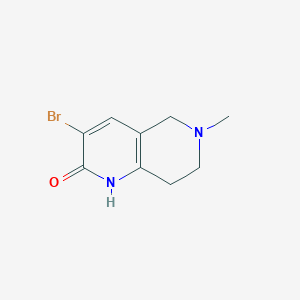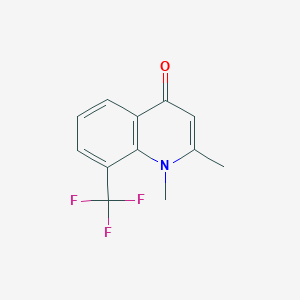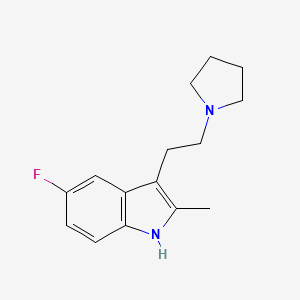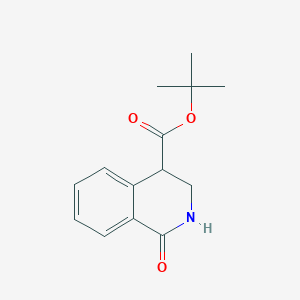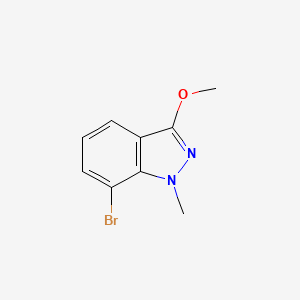
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz. This method has been shown to produce high yields of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the chromene ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-HIV activities.
Medicine: Explored for its potential as a monoamine oxidase inhibitor and its role in the development of new therapeutic agents.
Industry: Utilized in the fabrication of organic fluorescent compounds for imaging and detection applications.
Mechanism of Action
The mechanism of action of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
3-Cyanocoumarins: Known for their biological activities and used as starting materials for various syntheses.
4-Hydroxycoumarin: Used in the synthesis of anticoagulants like warfarin.
2-Oxo-2H-chromene-3-carbonitriles: A broader class of compounds with diverse applications.
Uniqueness: 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile stands out due to its isopropoxy group, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other chromene derivatives and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-methyl-2-oxo-7-propan-2-yloxychromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c1-8(2)17-10-4-5-11-9(3)12(7-15)14(16)18-13(11)6-10/h4-6,8H,1-3H3 |
InChI Key |
KKDRQOUMPFKZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11869038.png)
